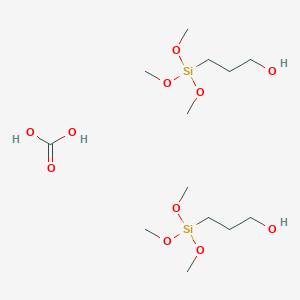
Carbonic acid;3-trimethoxysilylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;3-trimethoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and 3-trimethoxysilylpropan-1-ol. This compound is known for its unique chemical structure, which includes both a carbonic acid moiety and a trimethoxysilyl group. It is used in various scientific and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;3-trimethoxysilylpropan-1-ol typically involves the reaction of 3-trimethoxysilylpropan-1-ol with carbonic acid derivatives. One common method is the reaction of 3-trimethoxysilylpropan-1-ol with phosgene (carbonyl chloride) in the presence of a base, such as pyridine, to form the desired compound. The reaction conditions usually involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid;3-trimethoxysilylpropan-1-ol undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The compound can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Substitution: The carbonic acid moiety can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols, typically under mild conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers or networks.
Substitution: Substituted carbonic acid derivatives.
Applications De Recherche Scientifique
Carbonic acid;3-trimethoxysilylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane-based materials and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of carbonic acid;3-trimethoxysilylpropan-1-ol involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds. This property is exploited in various applications, such as surface modification and the formation of siloxane-based materials. The carbonic acid moiety can also participate in reactions with nucleophiles, adding to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar in structure but contains a thiol group instead of a hydroxyl group.
3-(Trimethoxysilyl)-1-propanamine: Contains an amine group instead of a hydroxyl group.
3-(Trimethoxysilyl)-1-propanol: Lacks the carbonic acid moiety.
Uniqueness
Carbonic acid;3-trimethoxysilylpropan-1-ol is unique due to the presence of both a carbonic acid moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its ability to form strong bonds with different substrates and its reactivity with nucleophiles set it apart from similar compounds.
Propriétés
Numéro CAS |
88321-12-4 |
|---|---|
Formule moléculaire |
C13H34O11Si2 |
Poids moléculaire |
422.57 g/mol |
Nom IUPAC |
carbonic acid;3-trimethoxysilylpropan-1-ol |
InChI |
InChI=1S/2C6H16O4Si.CH2O3/c2*1-8-11(9-2,10-3)6-4-5-7;2-1(3)4/h2*7H,4-6H2,1-3H3;(H2,2,3,4) |
Clé InChI |
WXXPSLMMYSMWPM-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCO)(OC)OC.CO[Si](CCCO)(OC)OC.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


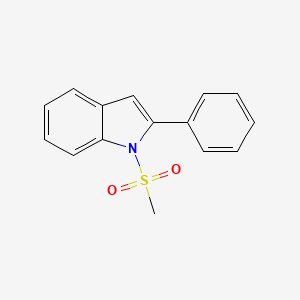
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
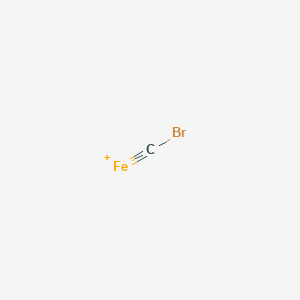
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
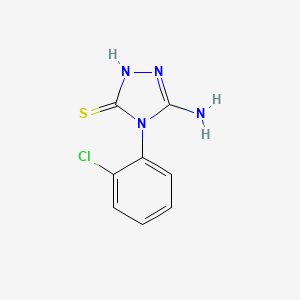
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
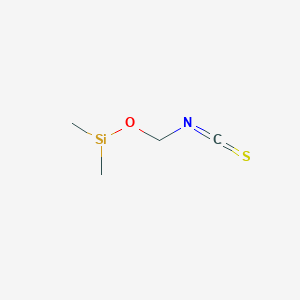
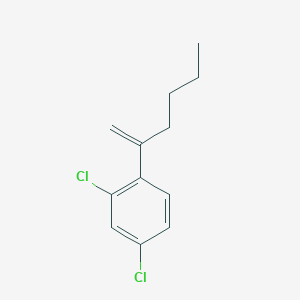
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
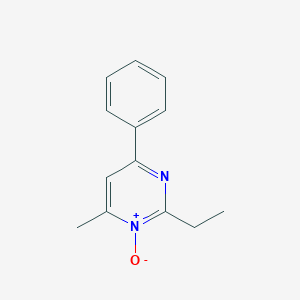
![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)
